molecular formula C13H19FN2O B6990182 2-Fluoro-6-[methyl(3-methylbutyl)amino]benzamide

2-Fluoro-6-[methyl(3-methylbutyl)amino]benzamide

Cat. No.: B6990182
M. Wt: 238.30 g/mol
InChI Key: ANMDZBPWTZILCK-UHFFFAOYSA-N
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Description

2-Fluoro-6-[methyl(3-methylbutyl)amino]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluorine atom at the 2-position and a methyl(3-methylbutyl)amino group at the 6-position of the benzamide core. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-[methyl(3-methylbutyl)amino]benzamide typically involves a multi-step process. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the benzamide ring. The methyl(3-methylbutyl)amino group can be added through a reductive amination process. The reaction conditions often require the use of catalysts such as palladium or nickel, and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial for maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-[methyl(3-methylbutyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acids or bases are employed depending on the type of substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-Fluoro-6-[methyl(3-methylbutyl)amino]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-[methyl(3-methylbutyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, while the methyl(3-methylbutyl)amino group contributes to its overall biological activity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-[methyl(2-methylpropyl)amino]benzamide
  • 2-Fluoro-6-[ethyl(3-methylbutyl)amino]benzamide
  • 2-Fluoro-6-[methyl(3-ethylbutyl)amino]benzamide

Uniqueness

2-Fluoro-6-[methyl(3-methylbutyl)amino]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the specific arrangement of the methyl(3-methylbutyl)amino group contribute to its enhanced stability, binding affinity, and biological activity compared to similar compounds.

Properties

IUPAC Name

2-fluoro-6-[methyl(3-methylbutyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c1-9(2)7-8-16(3)11-6-4-5-10(14)12(11)13(15)17/h4-6,9H,7-8H2,1-3H3,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMDZBPWTZILCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN(C)C1=C(C(=CC=C1)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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